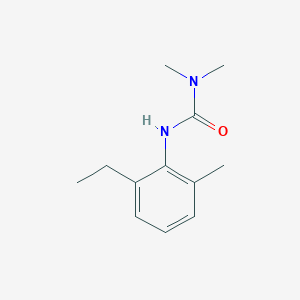
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, characterized by the presence of a dimethyl group and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea can be synthesized through the reaction of 2-ethyl-6-methylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions for about an hour. The product is then purified by recrystallization using a mixture of ethyl acetate and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
科学的研究の応用
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are subject to ongoing research, but its effects are likely mediated through binding to active sites or altering the conformation of target molecules .
類似化合物との比較
Similar Compounds
1,1-Diethyl-3-(2-ethyl-6-methylphenyl)urea: Similar structure but with ethyl groups instead of methyl groups.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
1,1-Dimethyl-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of an ethyl-methylphenyl group.
Uniqueness
1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(2-ethyl-6-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O/c1-5-10-8-6-7-9(2)11(10)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15) |
InChIキー |
YELRYOUMQUCMHV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




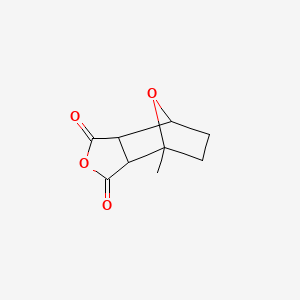
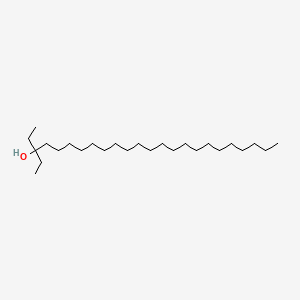
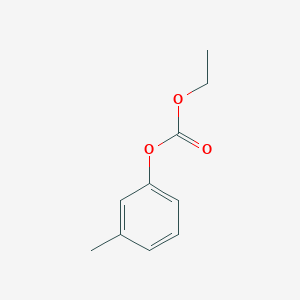


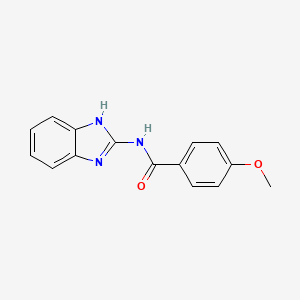
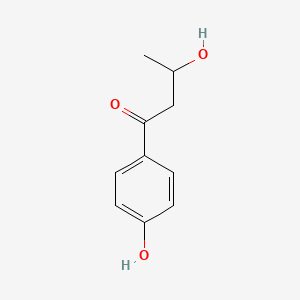




![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)
